4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid hydrochloride
Overview
Description
4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2 and a molecular weight of 202.64 g/mol . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diaminobenzene with a suitable carboxylic acid derivative in the presence of a dehydrating agent . The reaction is usually carried out in an inert atmosphere at elevated temperatures to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole-5-carboxylic acid, while reduction can produce various tetrahydrobenzimidazole derivatives .
Scientific Research Applications
4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting serotonin receptors.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may act as a serotonin receptor antagonist, modulating neurotransmitter activity in the brain. The compound’s structure allows it to bind to receptor sites, inhibiting the action of serotonin and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad-spectrum biological activities.
5-Benzimidazolecarboxylic acid: A closely related compound with similar chemical properties.
4,5,6,7-Tetrahydro-1H-benzoimidazole-6-carboxylic acid: Another derivative with slight structural variations.
Uniqueness
4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a precursor for various pharmaceutical agents highlights its importance in medicinal chemistry .
Biological Activity
4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid hydrochloride (CAS Number: 131020-57-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₁ClN₂O₂
- Molecular Weight : 202.638 g/mol
- Hydrogen Bond Donor Count : 3
- Hydrogen Bond Acceptor Count : 3
- Topological Polar Surface Area : 66 Ų
Antitumor Activity
Recent studies have shown that derivatives of benzoimidazole compounds exhibit antitumor properties. For instance, research indicates that the introduction of various substituents at the benzoimidazole core can enhance its cytotoxic effects against different cancer cell lines. A notable study demonstrated that 4,5,6,7-tetrahydro-1H-benzimidazole derivatives displayed significant inhibition of tumor growth in xenograft models, suggesting their potential as anticancer agents .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair mechanisms in cancer cells. This inhibition leads to increased sensitivity of cancer cells to chemotherapeutic agents .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of 4,5,6,7-tetrahydro-1H-benzimidazole derivatives. Research suggests these compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- PARP Inhibition : By inhibiting PARP activity, the compound disrupts the DNA repair process in cancer cells, leading to increased apoptosis.
- Antioxidant Activity : The compound may also exhibit antioxidant properties that protect neuronal cells from oxidative damage.
Case Studies
- Anticancer Efficacy :
- Neuroprotection :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c11-8(12)5-1-2-6-7(3-5)10-4-9-6;/h4-5H,1-3H2,(H,9,10)(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLOFQMHYZETCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)NC=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692839 | |
Record name | 4,5,6,7-Tetrahydro-1H-benzimidazole-6-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131020-57-0 | |
Record name | 4,5,6,7-Tetrahydro-1H-benzimidazole-6-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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